Levobunolol hydrochloride

Descripción general

Descripción

Levobunolol Hidrocloruro es un antagonista beta-adrenérgico no selectivo utilizado principalmente en el tratamiento de afecciones oculares como el glaucoma de ángulo abierto crónico y la hipertensión ocular. Al reducir la presión intraocular, ayuda a prevenir daños en el nervio óptico y la pérdida de visión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Levobunolol Hidrocloruro se sintetiza a través de una serie de reacciones químicas. El proceso generalmente implica la reacción de 5-hidroxi-1-tetralona con S-1-terc-butil-epoxi-metilamina en presencia de un agente alcalino y un solvente. Esto da como resultado la formación de S-5-(3'-terc-butilamino-2'-hidroxi)-propoxi-3,4-dihidro-1(2H)tetralona, que luego se acidifica para producir Levobunolol Hidrocloruro .

Métodos de producción industrial: La producción industrial de Levobunolol Hidrocloruro sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. El compuesto generalmente se almacena en recipientes bien cerrados para evitar la contaminación y la degradación .

Análisis De Reacciones Químicas

Tipos de reacciones: Levobunolol Hidrocloruro experimenta varias reacciones químicas, incluidas las reacciones de sustitución. La estructura del compuesto le permite participar en reacciones con diferentes reactivos, lo que lleva a la formación de varios productos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de Levobunolol Hidrocloruro incluyen agentes alcalinos, solventes y ácidos. Las condiciones de reacción a menudo involucran temperaturas controladas y niveles de pH para garantizar rendimientos y pureza óptimos .

Productos principales formados: Los productos principales formados a partir de las reacciones de Levobunolol Hidrocloruro incluyen su sal de hidrocloruro y otros derivados que conservan las propiedades antagonistas beta-adrenérgicas .

Aplicaciones Científicas De Investigación

Levobunolol Hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:

Química: En química, Levobunolol Hidrocloruro se utiliza como compuesto de referencia en el estudio de los antagonistas beta-adrenérgicos. Sirve como modelo para comprender las interacciones y los mecanismos de compuestos similares .

Biología: En la investigación biológica, Levobunolol Hidrocloruro se utiliza para estudiar los efectos de los bloqueadores beta en los procesos celulares. Ayuda a los investigadores a comprender cómo estos compuestos influyen en las vías de señalización celular y las respuestas fisiológicas .

Medicina: Médicamente, Levobunolol Hidrocloruro se utiliza ampliamente en el tratamiento del glaucoma y la hipertensión ocular. Su eficacia en la reducción de la presión intraocular lo convierte en una herramienta valiosa en oftalmología .

Industria: En la industria farmacéutica, Levobunolol Hidrocloruro se utiliza en la formulación de colirios y otras soluciones oftálmicas. Su estabilidad y eficacia lo convierten en una opción preferida para el tratamiento de afecciones oculares .

Mecanismo De Acción

Levobunolol Hidrocloruro ejerce sus efectos bloqueando los receptores beta-adrenérgicos, específicamente los receptores beta-1 y beta-2. Esta acción reduce la producción de humor acuoso en el ojo, lo que disminuye la presión intraocular. El mecanismo del compuesto implica la inhibición de los aumentos estimulados por catecolaminas endógenas en las concentraciones de monofosfato de adenosina cíclico (AMP) dentro de los procesos ciliares .

Comparación Con Compuestos Similares

Compuestos Similares:

- Timolol

- Betaxolol

- Metipranolol

- Carteolol

Comparación: Levobunolol Hidrocloruro es único entre los antagonistas beta-adrenérgicos debido a su naturaleza no selectiva, lo que significa que bloquea tanto los receptores beta-1 como beta-2. Este amplio espectro de actividad lo hace particularmente efectivo en la reducción de la presión intraocular. En comparación con otros compuestos similares como Timolol y Betaxolol, Levobunolol Hidrocloruro tiene una duración de acción más larga y un efecto más pronunciado en la reducción de la presión intraocular .

Actividad Biológica

Levobunolol hydrochloride is a non-selective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure (IOP) in patients with ocular hypertension and open-angle glaucoma. This compound is notable for its equipotency at both beta-1 and beta-2 adrenergic receptors, making it effective in reducing IOP while potentially influencing systemic cardiovascular responses.

The precise mechanism by which levobunolol lowers IOP is not fully elucidated. However, it is believed to involve the inhibition of aqueous humor production through the blockade of catecholamine-induced increases in cyclic adenosine monophosphate (cAMP) levels within the ciliary processes of the eye . This action leads to a significant reduction in IOP, typically achieving a decrease of approximately 25-40% from baseline levels in patients with elevated IOP .

Pharmacokinetics and Metabolism

Levobunolol exhibits rapid systemic absorption following topical application. Studies indicate that a substantial portion of the drug is excreted renally, with around 85% of administered radioactivity recovered in urine within two days . The metabolism of levobunolol varies across species, with significant biotransformation occurring primarily through hydroxylation and conjugation processes. In humans, urinary excretion largely consists of unchanged levobunolol and its primary metabolite, dihydrolevobunol .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Peak Plasma Concentration | 24 hours post-administration |

| Half-Life | 5-8 hours (humans) |

| Primary Route of Excretion | Urine |

Case Studies and Clinical Trials

- Efficacy in Ocular Hypertension : A three-month double-masked study involving 42 patients demonstrated that both 0.5% and 1% concentrations of levobunolol significantly reduced IOP compared to vehicle controls, with average reductions around 9.0 mm Hg .

- Long-Term Control : In an ongoing study comparing levobunolol with timolol in patients with chronic open-angle glaucoma, both drugs showed similar efficacy in lowering IOP over a period of 15 months, with mean IOP decreases ranging from 6.8 to 7.6 mm Hg . Notably, neither medication resulted in significant ocular side effects.

- Prophylactic Use : A controlled study evaluated the prophylactic effect of topical levobunolol on IOP elevations following neodymium: YAG laser capsulotomy. The results indicated that none of the patients treated with levobunolol experienced significant increases in IOP post-procedure, contrasting sharply with the vehicle group where significant elevations were noted .

Table 2: Summary of Clinical Findings

| Study Type | Concentration | Average IOP Reduction | Duration |

|---|---|---|---|

| Efficacy Study | 0.5% & 1% | ~9.0 mm Hg | 3 months |

| Long-Term Control | 0.5% & 1% | 6.8 - 7.6 mm Hg | 15 months |

| Prophylactic Effect | 0.5% | No significant increase | Post-capsulotomy |

Safety Profile

Levobunolol has been associated with systemic effects due to its non-selective beta-blocking properties. Common adverse effects include reductions in heart rate and blood pressure, which may pose risks for patients with pre-existing cardiovascular conditions . The drug's use is cautioned against in patients with asthma or other bronchospastic diseases due to potential bronchoconstriction .

Propiedades

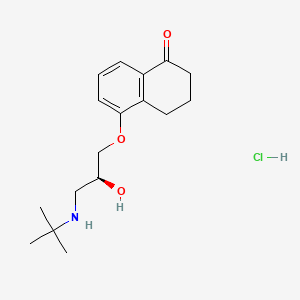

IUPAC Name |

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTDOBSIBZKFCP-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020777 | |

| Record name | Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-14-7 | |

| Record name | Levobunolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27912-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUNOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.